molecular formula C20H18F7NO2 B563365 2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 CAS No. 1217725-13-7

2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2

Cat. No.: B563365
CAS No.: 1217725-13-7
M. Wt: 439.37
InChI Key: AFBDSAJOMZYQAI-RKJWQQFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 is a deuterated derivative of the Aprepitant metabolite M2, a key intermediate in the pharmacokinetic pathway of Aprepitant, a neurokinin-1 (NK1) receptor antagonist used to treat chemotherapy-induced nausea and vomiting. This compound features a morpholine backbone with stereospecific substitutions:

  • R-configuration at the 2-position morpholine carbon.
  • S-configuration at both the 1-(3,5-bis(trifluoromethyl)phenyl)ethoxy group and the 3-fluorophenyl moiety.
  • Deuterium labeling (d2) at unspecified positions, likely introduced to enhance metabolic stability or enable isotopic tracing in pharmacokinetic studies .

Its molecular formula is C20H16D2F7NO2, with a molecular weight of 453.36 g/mol (non-deuterated form) , increasing to 570.47 g/mol when including isotopic labels (13C2 and d2) . The compound is utilized as a reference standard in drug metabolism studies due to its role as a stable isotope-labeled metabolite .

Properties

IUPAC Name

(2R,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]-1,2-dideuterioethoxy]-3-(4-fluorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3/t11-,17-,18+/m0/s1/i1D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBDSAJOMZYQAI-RKJWQQFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C[C@@]([2H])(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-®-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Ethoxy Intermediate: This involves the reaction of 3,5-bis(trifluoromethyl)phenyl ethanol with appropriate reagents to introduce the ethoxy group.

    Fluorination: Introduction of the fluorine atom at the desired position on the phenyl ring.

    Morpholine Ring Formation: Cyclization to form the morpholine ring, which is a crucial step in the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-®-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The trifluoromethyl and fluorine groups can participate in substitution reactions, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the desired substitution, but may include the use of strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-®-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-®-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 involves its interaction with specific molecular targets. The trifluoromethyl and fluorine groups play a crucial role in these interactions, often enhancing the compound’s binding affinity to its targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

L-742694

  • Structure : Features a morpholine core with a triazol-5-ylmethyl group at the 4-position.
  • Key Difference : Replaces the fluorophenyl group with a phenyltriazolyl moiety.
  • Application : Investigated as an NK1 receptor antagonist with enhanced binding affinity .

(R,R,R)-Aprepitant

  • Structure: 3-[[(2R,3R)-2-[(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one.
  • Key Difference : Incorporates a triazolone ring instead of the deuterated morpholine backbone.
  • Application : Active pharmaceutical ingredient (API) of Aprepitant; stereochemical complexity critical to NK1 inhibition .

Biological Activity

The compound 2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 is a complex organic molecule with significant potential in pharmacological applications. Its unique structure includes trifluoromethyl groups, which can enhance biological activity through increased lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its pharmacodynamic properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22¹³C2H23D2F7N4O4
  • Molecular Weight : 570.47 g/mol
  • IUPAC Name : Methyl (E)-2-(1-amino-2-((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy-1,2-d2)-3-(4-fluorophenyl)morpholino)ethylidene-1,2-13C2)hydrazine-1-carboxylate

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its potential as an inhibitor in different enzymatic pathways and its interaction with biological targets.

Inhibitory Activity

Recent studies have highlighted the compound's inhibitory effects on several key enzymes involved in metabolic pathways:

Enzyme TargetIC50 Value (µM)Reference
Alpha-glucosidase6.28
Alpha-amylase4.58
PTP-1B0.91

These values indicate that the compound exhibits competitive inhibition properties, making it a candidate for further development as an antidiabetic agent.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound's structure allows it to fit into the active sites of target enzymes, blocking substrate access and thereby inhibiting their activity.
  • Antioxidant Activity : Preliminary studies suggest that the compound may also exhibit antioxidant properties, potentially protecting cellular structures from oxidative damage.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Case Study 1 : In vitro assays demonstrated that at concentrations of 500 µM/mL, the compound inhibited alpha-glucosidase activity by 83.13%, suggesting strong potential for managing postprandial glucose levels in diabetic patients.
  • Case Study 2 : A comparative study against standard drugs like acarbose showed that while the compound had a higher IC50 for alpha-glucosidase inhibition (6.28 µM vs. 2.0 µM), it still demonstrated significant potential as an alternative therapy due to its unique mechanism of action.

Toxicity and Safety Profile

Acute toxicity tests conducted on experimental models indicated no significant adverse effects at various concentrations over a 72-hour observation period. This suggests a favorable safety profile for further preclinical development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.